
2,7-Dibromoquinoléine
Vue d'ensemble
Description
2,7-Dibromoquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C9H5Br2N. It features a quinoline ring substituted with bromine atoms at the 2nd and 7th positions. This compound is a pale-yellow to yellow-brown solid that is soluble in organic solvents but not in water .
Applications De Recherche Scientifique
Organic Synthesis
2,7-Dibromoquinoline is primarily utilized as a precursor in organic synthesis, enabling the creation of various derivatives that can exhibit enhanced properties. Its bromine substituents facilitate nucleophilic substitutions and coupling reactions, which are critical in synthesizing pharmaceuticals and agrochemicals.
Regioselective Coupling Reactions
Research has demonstrated that 2,7-dibromoquinoline can undergo regioselective coupling reactions such as Suzuki and Stille couplings. These reactions can yield various functionalized quinoline derivatives with potential applications in drug development and materials science. For instance, studies have shown that double couplings on dibromoquinolines can achieve high selectivity, making them valuable for synthesizing complex molecules .
Biological Applications
The biological activities of 2,7-dibromoquinoline derivatives have been extensively studied, particularly their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
A notable study investigated the antifungal properties of dibromoquinoline derivatives against Candida albicans and Aspergillus species. The results indicated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .
Compound | MIC (μg/mL) | Comparison (Fluconazole) |
---|---|---|
Compound 4b | 0.5 | >64 |
Anticancer Potential
In anticancer research, derivatives of 2,7-dibromoquinoline have shown promising results against various cancer cell lines. For example, compounds synthesized from 2,7-dibromoquinoline were tested against MCF-7 breast cancer cells, revealing IC50 values ranging from 1.7 to 29.6 µg/mL . These findings suggest that these compounds could serve as lead candidates for developing new anticancer therapies.
Compound | IC50 (μg/mL) | Comparison (Doxorubicin) |
---|---|---|
Derivative A | 1.7 | Lower |
Derivative B | 29.6 | Higher |
Material Science Applications
Beyond biological applications, 2,7-dibromoquinoline is also explored for its potential in materials science. Its ability to form stable complexes with metal ions makes it suitable for developing advanced materials with unique electronic properties.
Conductive Polymers
Research indicates that incorporating dibromoquinoline into polymer matrices can enhance conductivity and stability, making it a candidate for applications in organic electronics .
Case Study: Antifungal Efficacy
A comprehensive study on the antifungal efficacy of a dibromoquinoline derivative demonstrated significant inhibition of hyphae formation in C. albicans at subinhibitory concentrations . This study highlights the compound's potential to disrupt key virulence factors in fungal pathogens.
Case Study: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of dibromoquinoline derivatives on human breast carcinoma cell lines (MCF-7). The study concluded that these compounds significantly affect cell cycle distribution and induce apoptosis through caspase-dependent mechanisms .
Mécanisme D'action
Target of Action
The primary targets of 2,7-Dibromoquinoline are related to metal ion homeostasis . The compound has been found to exhibit sensitivity in yeast deletion strains such as cox17Δ
, ssa1Δ
, and aft2Δ
. These genes are involved in various functions such as copper metallochaperone activity (cox17
), ATPase subunit of the chaperonin-containing TA complex (ssa1
), and iron-regulated transcriptional activation (aft2
) .
Mode of Action
2,7-Dibromoquinoline interacts with its targets by disrupting metal ion homeostasis . This disruption is believed to be the primary mode of action for the compound’s antifungal and antivirulence activity .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to metal ion homeostasis . This can have downstream effects on various cellular processes that rely on these metal ions.
Pharmacokinetics
Its molecular weight of 28695 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The disruption of metal ion homeostasis by 2,7-Dibromoquinoline leads to potent antifungal and antivirulence activity . It inhibits the growth of pertinent species of Candida, Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL .
Analyse Biochimique
Biochemical Properties
2,7-Dibromoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2,7-Dibromoquinoline has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes .
Cellular Effects
The effects of 2,7-Dibromoquinoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,7-Dibromoquinoline can modulate the activity of signaling pathways involved in cell growth and apoptosis, leading to altered cell proliferation and survival. Furthermore, it can affect the expression of genes related to these pathways, thereby influencing cellular functions at the genetic level .
Molecular Mechanism
At the molecular level, 2,7-Dibromoquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 2,7-Dibromoquinoline has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dibromoquinoline can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2,7-Dibromoquinoline remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2,7-Dibromoquinoline has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 2,7-Dibromoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, 2,7-Dibromoquinoline can induce toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
2,7-Dibromoquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, 2,7-Dibromoquinoline has been shown to inhibit certain enzymes in the glycolytic pathway, leading to reduced glucose metabolism in cancer cells . This inhibition can result in decreased energy production and impaired cell growth .
Transport and Distribution
The transport and distribution of 2,7-Dibromoquinoline within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, 2,7-Dibromoquinoline can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2,7-Dibromoquinoline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2,7-Dibromoquinoline has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function . This localization is essential for its role in modulating cellular processes at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,7-Dibromoquinoline involves the bromination of quinoline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. For instance, a mixture of quinoline and bromine in an organic solvent like chloroform can be heated to facilitate the reaction .
Industrial Production Methods: Industrial production of 2,7-Dibromoquinoline may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxyquinolines, while coupling reactions can produce biaryl derivatives .
Comparaison Avec Des Composés Similaires
2,8-Dibromoquinoline: Similar in structure but with bromine atoms at the 2nd and 8th positions.
2,6-Dibromoquinoline: Another isomer with bromine atoms at the 2nd and 6th positions.
2,4-Dibromoquinoline: Bromine atoms at the 2nd and 4th positions.
Uniqueness: 2,7-Dibromoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Activité Biologique
2,7-Dibromoquinoline is a polyhalogenated derivative of quinoline, a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of 2,7-dibromoquinoline, focusing on its potential antimicrobial, anticancer, and antifungal properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
2,7-Dibromoquinoline contains two bromine atoms located at the 2 and 7 positions of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 292.96 g/mol. The presence of bromine atoms significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that dibromoquinoline compounds exhibit notable antimicrobial properties. A study identified a dibromoquinoline derivative (compound 4b) with broad-spectrum antifungal activity against species such as Candida albicans, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL. This compound was found to be more effective than fluconazole, a commonly used antifungal agent, which had a minimum inhibitory concentration (MIC) exceeding 64 μg/mL .
The antifungal activity of compound 4b is attributed to its ability to interfere with key virulence factors in C. albicans, including hyphae and biofilm formation . The following table summarizes the antifungal activity of various dibromoquinoline compounds:
Compound | Target Organism | MIC (μg/mL) | Comparison to Fluconazole |
---|---|---|---|
4b | Candida albicans | ≤0.5 | Superior |
Other | Cryptococcus | Not specified | Not evaluated |
Other | Aspergillus | Not specified | Not evaluated |
Anticancer Properties
The anticancer potential of quinoline derivatives, including 2,7-dibromoquinoline, has been widely studied. Recent investigations have shown that certain dibromoquinolines can inhibit cancer cell proliferation in various human cancer cell lines. For instance, studies have demonstrated that these compounds can induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB231 .
A specific study highlighted the antiproliferative effects of a novel quinolone scaffold-based compound that exhibited significant cytotoxicity against these cancer cell lines, suggesting a promising avenue for further research into dibromoquinolines as potential anticancer agents .
The mechanisms underlying the biological activity of 2,7-dibromoquinoline are multifaceted:
- Antifungal Mechanism : Compound 4b disrupts fungal growth by inhibiting critical virulence factors in pathogenic fungi, which may involve interference with metabolic pathways essential for fungal survival.
- Anticancer Mechanism : The anticancer activity is believed to involve the induction of apoptosis through various signaling pathways, potentially affecting cell cycle regulation and promoting cell death in malignant cells.
Case Studies
-
Antifungal Activity :
- A study conducted on compound 4b demonstrated its effectiveness against C. albicans, revealing its potential as a new antifungal agent with a favorable safety profile against mammalian cells. The compound showed non-toxicity up to concentrations significantly higher than those required for antifungal efficacy .
- Anticancer Studies :
Propriétés
IUPAC Name |
2,7-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHADAAFHVDGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743951 | |
Record name | 2,7-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-59-2 | |
Record name | 2,7-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.